ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL-
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Overview
Description
ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- is an organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- involves several synthetic routes and reaction conditions. One common method is the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Industrial production methods often involve the use of oxide catalysts to combine ethanol and ammonia, resulting in the formation of ethylamine derivatives .
Chemical Reactions Analysis
ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include phosphorus pentasulfide for sulfurization, and basic conditions for condensation reactions . Major products formed from these reactions include aminothiophene derivatives and other thiophene-based compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of polymer-bound BOC substituted sulfamides . In biology and medicine, thiophene derivatives are known for their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities . In industry, thiophene-mediated molecules are utilized in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives, including this compound, often act as voltage-gated sodium channel blockers and exhibit various pharmacological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- can be compared with other similar compounds, such as 2-Chlorophenethylamine and other thiophene derivatives . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The uniqueness of ETHYLAMINE, 2-(o-CHLOROPHENYL)THIO-N,N-DIETHYL- lies in its specific substitution pattern and the resulting pharmacological properties.
Properties
CAS No. |
63918-04-7 |
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Molecular Formula |
C12H18ClNS |
Molecular Weight |
243.80 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C12H18ClNS/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
CYZPPNZUOVYZGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=CC=CC=C1Cl |
Origin of Product |
United States |
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